3-methyl-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide
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Overview
Description
3-methyl-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a benzofuran core, a pyridine ring, and a furan ring, all connected through various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the benzofuran intermediate.
Attachment of the Furan Ring: The furan ring is attached through a Friedel-Crafts acylation reaction, using a furan derivative and an acyl chloride.
Final Coupling: The final step involves coupling the intermediate with this compound using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyridine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with alcohol or amine groups.
Substitution: Substituted derivatives with various functional groups attached to the pyridine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicinal chemistry, 3-methyl-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide is being investigated for its potential therapeutic effects. It has been explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 3-methyl-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases involved in cell signaling, leading to anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide
- 3-methyl-N-[(5-methylthiophen-2-yl)methyl]-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide
- 3-methyl-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-3-yl)-1-benzofuran-2-carboxamide
Uniqueness
The uniqueness of 3-methyl-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide lies in its specific combination of functional groups and rings, which confer distinct electronic and steric properties. This makes it particularly suitable for applications in medicinal chemistry and material science, where such properties are crucial for activity and performance.
Properties
Molecular Formula |
C21H18N2O3 |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
3-methyl-N-[(5-methylfuran-2-yl)methyl]-N-pyridin-2-yl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H18N2O3/c1-14-10-11-16(25-14)13-23(19-9-5-6-12-22-19)21(24)20-15(2)17-7-3-4-8-18(17)26-20/h3-12H,13H2,1-2H3 |
InChI Key |
YIBICKVHUVQNBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN(C2=CC=CC=N2)C(=O)C3=C(C4=CC=CC=C4O3)C |
Origin of Product |
United States |
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